molecular formula C11H13NO2 B062961 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 162648-46-6

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B062961
CAS No.: 162648-46-6
M. Wt: 191.23 g/mol
InChI Key: NSGXPBOALKQVNP-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H13NO2. It is a derivative of quinoline, featuring a tetrahydroquinoline ring system with a carboxylic acid functional group at the 6-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinoline derivatives followed by functional group transformations to introduce the carboxylic acid and methyl groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes catalytic hydrogenation, selective oxidation, and carboxylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating enzyme activities, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Lacks the methyl group at the 1-position.

    2-Methylquinoline-3-carboxylic acid: Features a methyl group at the 2-position instead of the 1-position.

    8-Methylquinoline-3-carboxylic acid: Has a methyl group at the 8-position.

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-2-3-8-7-9(11(13)14)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGXPBOALKQVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391922
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162648-46-6
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2,3,4-tetrahydroquinolin-6-carboxylic acid (2 g), 32% aqueous formalin solution (2 ml) and 10% palladium-carbon (400 mg) in N,N-dimethylformamide (10 ml) was stirred under hydrogen atmosphere at room temperature for one hour. After removing the palladium-carbon by filtration, the solvent was removed under reduced pressure and the resulting residue was triturated with diethyl ether to obtain 1-methyl-1,2,3,4-tetrahydroquinolin-6-carboxylic acid (1.98 g) as yellowish powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
400 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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